N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide
Description
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic small molecule characterized by a benzothiazole core substituted with two chlorine atoms at positions 4 and 3. The compound features a tosylpropanamide side chain attached to the thiazole nitrogen, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S2/c1-10-2-4-11(5-3-10)26(23,24)9-8-14(22)20-17-21-16-13(25-17)7-6-12(18)15(16)19/h2-7H,8-9H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRSJMYMGQZHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the coupling of 4,5-dichlorobenzo[d]thiazole with 3-tosylpropanamide. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins . Additionally, it may interact with cellular receptors involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Bioactivity
N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine
- Structure : Shares a dichlorobenzo[d]thiazolyl moiety but incorporates a 1,3,4-thiadiazole linker instead of a tosylpropanamide chain.
- Key Difference : The thiadiazole linker may enhance CNS permeability compared to the bulkier tosylpropanamide group in the target compound.
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Structure : Features a dibromoimidazole-thiazole core with a morpholine substituent.
- Relevance : Structural mischaracterization (4,5-dibromo vs. 2,4-dibromo) led to discrepancies in NMR spectra, highlighting the critical role of precise synthesis in bioactivity .
- Comparison : The dichloro substitution in the target compound may reduce metabolic instability compared to brominated analogs.
CDK7 Inhibitors (Patent EP 3853225)
- Structure : Includes a thiazol-2-yl acrylamide derivative targeting CDK7, a kinase involved in transcription regulation.
- Mechanism : These compounds inhibit CDK7 to block cancer cell proliferation. The target compound’s tosyl group may similarly modulate kinase interactions but lacks explicit CDK7 data .
Efficacy and Toxicity Profiles
Research Implications and Gaps
- Synthesis Challenges : Mischaracterization of substituent positions (e.g., VPC-14449) underscores the need for rigorous analytical validation in derivative synthesis .
- Mechanistic Studies : The target compound’s lack of explicit kinase or enzyme data limits direct comparison. Future work should prioritize target identification (e.g., kinase inhibition assays) .
- Therapeutic Potential: Structural similarities to anticonvulsant and anticancer agents suggest untapped applications in neurology or oncology .
Biological Activity
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d]thiazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:
- Chemical Formula : C₁₃H₁₃Cl₂N₃O₂S
- Molecular Weight : 316.23 g/mol
The molecular structure includes:
- A dichlorobenzothiazole ring
- A tosyl group attached to a propanamide chain
Antimicrobial Properties
Research has indicated that compounds containing the benzo[d]thiazole structure exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of benzo[d]thiazole possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies revealed that this compound induces apoptosis in cancer cell lines by activating the caspase pathway. The IC50 values for different cancer cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
These results suggest that the compound could be a candidate for further development in cancer therapy .
The proposed mechanism of action for this compound involves:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Oxidative Stress : It induces reactive oxygen species (ROS) production, leading to cellular damage and apoptosis.
- Modulation of Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and proliferation .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of bacterial pathogens. The results showed significant inhibition at low concentrations, highlighting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Cancer Cell Line Response
A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The findings indicated that the compound selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
